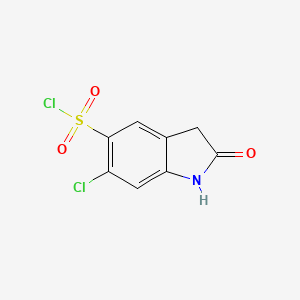

6-Chloro-2-oxoindoline-5-sulfonyl chloride

Description

Contextual Significance within Heterocyclic Sulfonyl Chloride Chemistry

Heterocyclic sulfonyl chlorides represent a pivotal class of reagents in medicinal chemistry. They are frequently employed as building blocks because of their capacity to react readily with primary and secondary amines to form stable sulfonamide linkages. sigmaaldrich.com The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties. cbijournal.comajchem-b.com

The chemistry of heterocyclic sulfonyl chlorides is of great interest because the properties and reactivity of the sulfonyl chloride group can be modulated by the nature of the heterocyclic ring to which it is attached. However, the synthesis and stability of many heterocyclic sulfonyl chlorides can be challenging; they are often thermally unstable and susceptible to hydrolysis. nih.gov This makes the development of robust synthetic routes and the identification of stable, yet reactive, intermediates like 6-Chloro-2-oxoindoline-5-sulfonyl chloride an important focus of chemical research. nih.govacs.org The oxoindoline scaffold, in particular, is a privileged structure in medicinal chemistry, and its combination with a sulfonyl chloride group provides a valuable tool for drug discovery.

Role as a Chemical Scaffold and Intermediate in Complex Molecule Synthesis

The principal significance of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical compounds. A preeminent example of its application is in the preparation of Sunitinib. google.comosi.lv Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, a type of anticancer medication used for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). researchgate.net

The synthesis of Sunitinib involves the construction of a central pyrrole ring which is then coupled with 5-fluoroindolin-2-one. osi.lvresearchgate.net While this compound itself is not directly incorporated into the final Sunitinib structure, its derivatives are crucial for building related complex molecules and potential second-generation inhibitors. The 2-oxoindoline core provides a rigid scaffold that can be appropriately functionalized, while the sulfonyl chloride group at the 5-position serves as a reactive handle for introducing a sulfonamide moiety. This sulfonamide group can be critical for binding to target proteins and modulating the pharmacological properties of the final molecule. The reaction of the sulfonyl chloride with various amines allows for the creation of a library of sulfonamide derivatives, which is a common strategy in drug discovery to optimize potency and selectivity. nih.gov

Overview of Current Research Trajectories and Potential Applications

Current research involving this compound and structurally related compounds is largely driven by its established role in the synthesis of kinase inhibitors. The primary application remains the development of novel anticancer agents that target signaling pathways, such as those mediated by tyrosine kinases. researchgate.netresearchgate.net

Beyond its connection to Sunitinib, the broader class of indoline (B122111) sulfonamides is being explored for other therapeutic targets. For instance, research has demonstrated that indoline-6-sulfonamide derivatives can act as inhibitors of the bacterial enzyme DapE, suggesting potential applications in developing new antibacterial agents. nih.gov In these studies, varying the N-substitution on the sulfonamide moiety led to significant differences in inhibitory potency. nih.gov

Furthermore, the general scaffold of chloro-substituted indoles and oxoindoles is a fertile ground for discovering inhibitors of other important enzyme families. For example, derivatives of 5-chloro-indole-2-carboxylate have been investigated as potent inhibitors of mutant EGFR and BRAF pathways, which are implicated in several types of cancer. mdpi.com Research also extends to the development of inhibitors for parasitic diseases, where related heterocyclic sulfonamides have shown potent antimalarial activity by inhibiting enzymes like Plasmodium falciparum PI(4)K. nih.gov These research trajectories highlight the versatility of the chloro-oxoindoline sulfonyl chloride scaffold as a starting point for the synthesis of a wide range of biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFKEZJREGYOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923231-83-8 | |

| Record name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 2 Oxoindoline 5 Sulfonyl Chloride

Preparation of the 6-Chloro-oxindole Core Precursor

Cyclization Reactions for Chloro-substituted Indoline-2-ones

Several effective cyclization strategies have been developed to construct the 6-chloro-oxindole core from chlorinated aromatic precursors.

One prominent method involves the reductive cyclization of 4-chloro-2-nitrophenylacetic acid. In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the acetic acid side chain to form the lactam ring of the oxindole (B195798). Common reducing agents for this transformation include iron powder in the presence of an acid like acetic acid. mdpi.comrsc.org

Another established route starts with 3-chloroaniline. This precursor is first acylated with chloroacetyl chloride to form N-(chloroacetyl)-3-chloroaniline. This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization, typically using a Lewis acid catalyst such as aluminum chloride, to yield 6-chloro-oxindole. mdpi.com A significant drawback of this particular approach is the potential for the formation of the undesired 4-chloro-oxindole regioisomer, which necessitates purification steps to isolate the target compound. mdpi.com

A third, industrially relevant synthesis begins with 2,5-dichloronitrobenzene. This starting material is reacted with dimethyl malonate in the presence of a base like potassium carbonate to form dimethyl-(4-chloro-2-nitrophenyl)malonate. mdpi.comenvironmentclearance.nic.in Subsequent hydrolysis and decarboxylation yield 4-chloro-2-nitrophenylacetic acid, which is then converted to 6-chloro-oxindole via the reductive cyclization described previously. mdpi.comenvironmentclearance.nic.in

Evaluation of Precursor Synthetic Efficiency and Yield

The efficiency of the 6-chloro-oxindole synthesis varies depending on the chosen pathway. The reductive cyclization of 4-chloro-2-nitrophenylacetic acid is a reliable method, with reported yields often reaching around 75%. However, the synthesis of the 4-chloro-2-nitrophenylacetic acid precursor itself can have variable yields; in some older reported methods, yields as low as 4% were observed, highlighting the importance of optimizing each step in the sequence. mdpi.com

Table 1: Comparison of Synthetic Routes to 6-Chloro-oxindole

| Starting Material | Key Reaction Type | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| 4-Chloro-2-nitrophenylacetic acid | Reductive Cyclization | ~75% | Good regioselectivity | Precursor synthesis can have low yields |

| 3-Chloroaniline | Friedel-Crafts Cyclization | Variable | Fewer steps | Formation of 4-chloro regioisomer |

| 2,5-Dichloronitrobenzene | Malonate Synthesis & Reductive Cyclization | High (overall) | Good for large scale, high purity | Longer synthetic sequence |

| 6-Chloroisatin | Wolff-Kishner Reduction | Moderate | Direct conversion | Availability of starting material |

Introduction of the Sulfonyl Chloride Moiety

With the 6-chloro-oxindole precursor in hand, the next stage is the installation of the sulfonyl chloride functional group (-SO₂Cl) at the C-5 position of the aromatic ring.

Direct Chlorosulfonation of 6-Chloro-oxindole

The introduction of the sulfonyl chloride group is achieved through an electrophilic aromatic substitution reaction known as chlorosulfonation. The most common and direct reagent for this transformation is chlorosulfonic acid (ClSO₃H). researchgate.net When 6-chloro-oxindole is treated with chlorosulfonic acid, the electrophilic sulfur trioxide species (or a related electrophile) generated from the reagent attacks the electron-rich aromatic ring.

The regiochemical outcome of this reaction is directed by the existing substituents on the benzene (B151609) portion of the oxindole. The fused acyl-amino group is an activating, ortho-, para-director, while the chlorine atom at C-6 is a deactivating, ortho-, para-director. The position most activated for electrophilic attack is C-5, which is para to the activating nitrogen atom and ortho to the deactivating chlorine atom. Consequently, the chlorosulfonation reaction occurs with high regioselectivity at the C-5 position to furnish 6-Chloro-2-oxoindoline-5-sulfonyl chloride.

The general reaction involves the careful addition of 6-chloro-oxindole to an excess of chlorosulfonic acid, often with cooling, followed by a period of stirring to allow the reaction to proceed to completion. The reaction is then quenched, typically by pouring the mixture onto ice, which precipitates the sulfonyl chloride product. orgsyn.org

Optimization of Reaction Conditions for Site-Specific Sulfonation

To ensure high yield and purity while maintaining site-specificity, several reaction parameters for the chlorosulfonation step must be carefully controlled.

Table 2: Key Parameters for Optimization of Chlorosulfonation

| Parameter | Importance | Typical Conditions & Considerations |

|---|---|---|

| Temperature | The reaction is highly exothermic. Poor temperature control can lead to side reactions, charring, and the formation of sulfonic acid byproducts. | The reaction is typically initiated at low temperatures (e.g., 0-15°C) and may be allowed to warm or be gently heated (e.g., to 60°C) to ensure completion. orgsyn.org |

| Stoichiometry | A sufficient excess of chlorosulfonic acid is required to act as both reagent and solvent, driving the reaction to completion. | Molar excesses of 3- to 8-fold of chlorosulfonic acid relative to the substrate are common. mdpi.comorgsyn.org |

| Reaction Time | Time must be sufficient for complete conversion but not so long as to promote decomposition or side product formation. | Reaction times can range from one to several hours and should be monitored by techniques like TLC or HPLC. orgsyn.org |

| Quenching Method | The workup procedure is critical for isolating the sulfonyl chloride, which is susceptible to hydrolysis back to the sulfonic acid. | The reaction mixture is carefully poured onto crushed ice with vigorous stirring to decompose excess chlorosulfonic acid and precipitate the product, which is then quickly filtered. orgsyn.org |

| Solvent | While often run neat in excess chlorosulfonic acid, an inert co-solvent can sometimes be used to control viscosity and temperature. | Inert chlorinated solvents like chloroform (B151607) or dichloromethane (B109758) may be employed, though this is less common. |

By optimizing these conditions, the direct chlorosulfonation of 6-chloro-oxindole can be performed efficiently to produce this compound as the desired product with high regiochemical fidelity.

Mechanistic Analysis of Electrophilic Aromatic Substitution Pathways

The primary route to synthesizing this compound involves the direct chlorosulfonation of 6-chloro-2-oxoindoline. This reaction is a classic example of electrophilic aromatic substitution (SEAr). The mechanism proceeds through a well-established two-step process: attack by the aromatic ring on a strong electrophile, followed by the restoration of aromaticity. masterorganicchemistry.com

The key to understanding this specific transformation lies in the directing effects of the substituents already present on the benzene portion of the oxindole ring. The two directing groups are the chloro group at the C-6 position and the fused acyl-amino group (the lactam ring).

Directing Effects of Substituents:

Acyl-amino Group: The nitrogen atom of the lactam, though part of an amide, possesses a lone pair of electrons that can be donated into the aromatic ring through resonance. This effect, while weaker than that of a simple amino group, directs incoming electrophiles to the ortho and para positions. In this case, the C-5 position is para to the point of fusion with the nitrogen-containing ring, and the C-7 position is ortho.

Chloro Group: Halogens are deactivating substituents due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pair electrons can stabilize the cationic intermediate via resonance. wikipedia.org The chloro group at C-6 directs incoming electrophiles to the C-5 (ortho) and C-7 (ortho) positions.

The sulfonation occurs regioselectively at the C-5 position. This is the result of the combined directing effects of both the acyl-amino and the chloro groups, which both activate the C-5 and C-7 positions towards electrophilic attack. The substitution occurs preferentially at C-5 over C-7, likely due to reduced steric hindrance at the C-5 position compared to the C-7 position, which is situated between the chloro group and the fused ring.

The reaction mechanism can be summarized in the following steps:

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. In some protocols, it is used in conjunction with a reagent like thionyl chloride (SOCl₂) to generate a more potent electrophilic sulfur species.

Electrophilic Attack: The π-electron system of the 6-chloro-2-oxoindoline ring attacks the electrophile. The attack at the C-5 position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.comlibretexts.org The positive charge in this intermediate is delocalized across the ring and can be stabilized by the lone pairs of both the nitrogen and chlorine atoms.

Deprotonation: A base (which can be a chloride ion or another molecule of chlorosulfonic acid) removes the proton from the C-5 carbon. masterorganicchemistry.com This step collapses the intermediate, reforms the C-C double bond, and restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.comlibretexts.org

Alternative Sulfonylation Pathways for Oxindole Derivatives

While direct chlorosulfonation is a common method, several other strategies exist for the synthesis of sulfonylated oxindoles, which could be adapted for the target molecule or its analogues. These alternative pathways often provide different regioselectivity or functional group tolerance.

One approach involves a cascade sulfonation/cyclization reaction. In this method, a suitable precursor, such as an N-aryl-N-methylmethacrylamide, undergoes a reaction with a sulfonylating agent that initiates a cyclization to form the oxindole ring and incorporate the sulfonyl group simultaneously. researchgate.net Visible-light-induced reactions using organo-photocatalysts have been reported for this type of transformation. researchgate.net

Another strategy is the use of multi-component reactions. For instance, a three-component reaction involving N-(arylsulfonyl)acrylamides, a sulfur dioxide source like DABSO (DABCO-bis(sulfur dioxide)), and a diazonium salt can produce sulfonated oxindoles. nih.gov This process involves the in-situ generation of an arylsulfonyl radical, which triggers a cascade of bond formations. nih.gov

Methods also exist for introducing sulfonyl groups at different positions on the oxindole ring. For example, the asymmetric synthesis of 3-sulfonylated 3-substituted oxindoles has been achieved through the addition of sodium sulfinate salts to 3-bromo-3-substituted oxindoles, catalyzed by chiral nickel complexes. rsc.org While this method targets the C-3 position, it highlights the diverse reactivity of the oxindole scaffold.

Finally, alternative methods for the formation of the sulfonyl chloride functional group itself can be considered. These include Sandmeyer-type reactions where an aniline (B41778) precursor is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst. organic-chemistry.org Other methods involve the oxidative chlorination of various sulfur-containing starting materials, such as thiols, disulfides, or S-alkyl isothiourea salts, using reagents like N-chlorosuccinimide or sodium hypochlorite. organic-chemistry.orggoogle.com

| Methodology | Typical Reagents | Position of Sulfonylation | Key Features | Reference |

|---|---|---|---|---|

| Direct Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Aromatic Ring (e.g., C-5) | Direct, relies on inherent reactivity of the aromatic ring. | nih.gov |

| Cascade Sulfonylation/Cyclization | Acrylamide precursors, sulfonylating agent, photocatalyst | Aromatic Ring | Forms the oxindole ring and adds the sulfonyl group in one sequence. | researchgate.net |

| Asymmetric Sulfonylation | Sodium sulfinates, 3-bromo-oxindoles, chiral Ni-catalyst | C-3 Position | Introduces a sulfonyl group at the alpha-carbon with stereocontrol. | rsc.org |

| Sandmeyer-type Reaction | Aniline precursor, NaNO₂, SO₂, Cu catalyst | Aromatic Ring | Converts an amino group into a sulfonyl chloride group. | organic-chemistry.org |

Process Development and Scalability Considerations for this compound

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several process development factors to ensure safety, efficiency, and scalability. The chlorosulfonation reaction, in particular, presents specific challenges that must be addressed.

Key Scalability Considerations:

Reagent Handling and Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. The process design must include specialized equipment for its safe storage and transfer. The reaction is also highly exothermic, and efficient heat management is critical to prevent thermal runaway. nih.gov Large-scale reactors must have adequate cooling capacity.

Reaction Optimization: A Design of Experiments (DoE) approach can be used to determine the optimal reaction conditions, including temperature, reaction time, and the stoichiometry of reagents. nih.gov For instance, increasing the equivalents of chlorosulfonic acid has been shown to improve isolated yields in similar reactions. nih.gov

Work-up and Isolation: The quenching of the reaction mixture, typically done by adding it to ice, is also highly exothermic and requires careful control on a large scale. The choice of solvents for precipitation and isolation is crucial. Utilizing an organic co-solvent can sometimes lower the freezing point of the mixture and reduce the total volume of water required for quenching and isolation. nih.gov

Continuous Manufacturing: Given the hazards associated with the batch processing of chlorosulfonic acid, a continuous flow process offers significant advantages for scalability and safety. nih.gov Using continuous stirred-tank reactors (CSTRs) allows for better control of reaction temperature and residence time, minimizes the volume of hazardous material at any given moment, and can lead to improved consistency and yield. nih.gov Automated control systems can monitor process parameters in real-time, enhancing reliability. nih.gov

Impurity Profile: The formation of byproducts, such as the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride, must be monitored and controlled. nih.gov The purification method for the final product, whether crystallization or another technique, needs to be robust and scalable to ensure the desired purity is consistently achieved.

| Parameter | Batch Process Consideration | Continuous Process Advantage | Reference |

|---|---|---|---|

| Heat Management | Requires high-capacity cooling for large, exothermic reactions. Risk of thermal runaway. | Superior heat transfer due to high surface-area-to-volume ratio in microreactors. Better temperature control. | nih.gov |

| Safety | Large volumes of hazardous reagents are handled at once. | Small reaction volumes minimize risk. Enables reactions under conditions not feasible in batch. | nih.gov |

| Mixing | Can be inefficient in large tanks, leading to local hot spots or poor conversion. | Efficient and rapid mixing ensures homogeneity and consistent reaction conditions. | nih.gov |

| Scalability | Scaling up can be non-linear and require significant re-development. | Scalability is achieved by running the process for a longer duration ("scaling out") rather than using larger reactors. | nih.gov |

Chemical Transformations and Derivatization Strategies of 6 Chloro 2 Oxoindoline 5 Sulfonyl Chloride

Nucleophilic Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a powerful electrophile, making it highly susceptible to attack by various nucleophiles. nih.gov This reactivity is the cornerstone for the synthesis of diverse derivatives, primarily through the formation of sulfonamides and sulfonate esters.

Synthesis of Sulfonamide Derivatives

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for preparing sulfonamides. ijarsct.co.incbijournal.com This transformation is a robust and widely employed strategy in medicinal chemistry for creating compounds with a broad spectrum of biological activities. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. rsc.org

Primary amines readily react with sulfonyl chlorides to produce N-substituted sulfonamides. researchgate.net Due to their high nucleophilicity, primary amines typically provide good to excellent yields in these reactions. ijarsct.co.inrsc.org The resulting sulfonamide contains an acidic proton on the nitrogen atom, which influences its solubility in basic media, a principle utilized in the Hinsberg test for distinguishing between amine classes. libretexts.orglibretexts.org

An example of this transformation involves the reaction of an aryl sulfonyl chloride with a primary amine in the presence of a base to yield the corresponding sulfonamide.

Table 1: Illustrative Synthesis of Primary Sulfonamides

| Sulfonyl Chloride | Primary Amine | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline (B41778) | Pyridine (B92270) | - | N-Phenylbenzenesulfonamide | 100 |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine (B128534) | Dichloromethane (B109758) | N-Benzyl-4-methylbenzenesulfonamide | 62 |

Data represents generalized reactions of sulfonyl chlorides and is intended to be illustrative for the reactivity of 6-Chloro-2-oxoindoline-5-sulfonyl chloride. Specific yields for the target compound may vary. Source: nih.govekb.eg

Secondary amines, such as piperazine (B1678402) and its derivatives, also react with sulfonyl chlorides to form N,N-disubstituted sulfonamides. libretexts.org While effective, the reactivity of secondary amines can be lower compared to primary amines, which may necessitate adjusted reaction conditions. ijarsct.co.inresearchgate.net The resulting sulfonamides lack an acidic proton on the nitrogen, rendering them insoluble in aqueous alkali. doubtnut.com The reaction of this compound with piperazine derivatives is a key strategy for introducing moieties often associated with pharmacological activity. For instance, reacting 5-(2-chloroethyl)-6-chlorooxindole with 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) is a known pathway to synthesize complex heterocyclic systems. google.com

Table 2: Illustrative Synthesis of Secondary Sulfonamides

| Sulfonyl Chloride | Secondary Amine | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | N-Methylaniline | Pyridine | Chlorinated Solvent | N-Methyl-N-phenylbenzenesulfonamide | 97 |

Data represents generalized reactions of sulfonyl chlorides and is intended to be illustrative for the reactivity of this compound. Specific yields for the target compound may vary. Source: nih.govekb.eg

The choice of base and solvent is critical for optimizing the synthesis of sulfonamides, influencing both reaction rate and product yield. scispace.com A base is typically required to neutralize the hydrogen chloride generated during the reaction. cbijournal.com

Bases : Both organic bases, such as pyridine and triethylamine (TEA), and inorganic bases, like sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH), are commonly used. cbijournal.comekb.egmdpi.com Pyridine can sometimes act as both a base and a catalyst. ekb.eg The use of an appropriate base can prevent side reactions and drive the reaction to completion. For instance, quantitative yields have been achieved using pyridine as a base at temperatures between 0-25 °C. ekb.eg

Solvents : The selection of a solvent depends on the solubility of the reactants and the reaction conditions. Aprotic solvents like dichloromethane (DCM), diethyl ether, and acetonitrile (B52724) are frequently employed. rsc.orgekb.egnih.gov In some "green chemistry" approaches, water has been used as a solvent, with sodium carbonate serving as the HCl scavenger, leading to high yields and purities. mdpi.com Solvent-free conditions using catalysts like zinc oxide nanoparticles have also been reported to produce sulfonamides in high yields. ekb.eg Microwave irradiation has been shown to accelerate the reaction, reducing reaction times from hours to minutes and often improving yields. cbijournal.comrsc.org

Formation of Sulfonate Esters and Other Sulfonyl Compounds

Beyond sulfonamides, the sulfonyl chloride group of this compound is a precursor for other important functional groups. The reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This method is an effective way to introduce the oxindoline core onto other molecules via an ester linkage. mdpi.com

Furthermore, the sulfonyl chloride can be converted into other sulfonyl derivatives. For example, activation of a primary sulfonamide with a pyrylium (B1242799) salt can generate a sulfonyl chloride in situ, which can then react with a variety of nucleophiles to form complex sulfonamides, sulfonates, and other related compounds under mild conditions. nih.gov

Modifications of the Oxindoline Heterocycle within Derivatization Processes

A key strategy for creating molecular diversity from this compound involves chemical modifications to the oxindole (B195798) ring itself. These transformations can be performed before, during, or after the derivatization of the sulfonyl chloride group, allowing for the synthesis of a wide array of complex structures.

The oxindole scaffold presents several sites for modification:

N1-Position : The nitrogen atom of the lactam can be alkylated or arylated. This is a common strategy for modulating the physicochemical properties of the molecule.

C3-Position : The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl group and can be functionalized through various reactions, including alkylation, aldol (B89426) condensation, and spirocyclization. acs.org

Aromatic Ring : The benzene (B151609) portion of the oxindole can undergo further substitution, although the existing chloro and sulfonyl chloride groups will direct incoming electrophiles.

A notable synthetic route involves the functionalization of the 6-chlorooxindole (B1630528) core prior to coupling with other fragments. For example, 6-chlorooxindole can be reacted with chloroacetyl chloride to introduce a chloroacetyl group at the C5 position. The carbonyl of this new group can then be reduced, yielding a 5-(2-chloroethyl)-6-chlorooxindole intermediate. This intermediate is a valuable building block that can subsequently be reacted with nucleophiles, such as piperazine derivatives, to construct more complex drug-like molecules. google.com Such multi-step sequences that combine derivatization at the sulfonyl chloride position with modifications on the oxindole ring enable the generation of highly functionalized and structurally diverse molecular libraries.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the oxindole ring in this compound can readily undergo N-alkylation and N-acylation reactions. These transformations are crucial for introducing a variety of substituents that can modulate the molecule's physicochemical properties and biological activity.

N-Alkylation is typically achieved by treating the parent oxindole with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective N-alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are frequently employed. The reaction proceeds via the deprotonation of the indoline (B122111) nitrogen to form a nucleophilic anion, which then displaces the halide from the alkylating agent.

N-Acylation involves the reaction of the oxindole with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl). researchgate.net The acylation of the sulfonamide nitrogen is also a possibility under certain conditions, but the indoline nitrogen is generally more nucleophilic. nih.gov The resulting N-acyl derivatives are often more stable and can serve as important intermediates in further synthetic manipulations.

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | NaH | DMF | 1-Methyl-6-chloro-2-oxoindoline-5-sulfonyl chloride |

| N-Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-6-chloro-2-oxoindoline-5-sulfonyl chloride |

| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-6-chloro-2-oxoindoline-5-sulfonyl chloride |

| N-Acylation | Benzoyl chloride | Pyridine | THF | 1-Benzoyl-6-chloro-2-oxoindoline-5-sulfonyl chloride |

Functionalization at the C-3 Position via Knoevenagel Condensation and Other Reactions

The C-3 methylene group of the oxindole ring is activated by the adjacent carbonyl group, making it susceptible to a variety of carbon-carbon bond-forming reactions. The Knoevenagel condensation is a prominent example, allowing for the introduction of a diverse array of substituents at this position.

The Knoevenagel condensation involves the reaction of the C-3 methylene group with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or pyridine. researchgate.net This reaction leads to the formation of a 3-ylidene-2-oxoindoline derivative. A wide range of aromatic and heteroaromatic aldehydes can be employed in this reaction, providing access to a library of compounds with extended conjugation. researchgate.net The electron-withdrawing nature of the 5-sulfonyl chloride group is expected to enhance the acidity of the C-3 protons, thereby facilitating the condensation.

Beyond the Knoevenagel condensation, the C-3 position can be functionalized through other reactions, such as aldol-type additions and Mannich reactions, further expanding the synthetic utility of the this compound scaffold.

| Aldehyde | Base | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | (E)-3-Benzylidene-6-chloro-2-oxoindoline-5-sulfonyl chloride |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | (E)-6-Chloro-3-(4-methoxybenzylidene)-2-oxoindoline-5-sulfonyl chloride |

| 2-Thiophenecarboxaldehyde | Pyrrolidine | Methanol | (E)-6-Chloro-2-oxo-3-(thiophen-2-ylmethylene)indoline-5-sulfonyl chloride |

| 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | (E)-6-Chloro-3-(4-(dimethylamino)benzylidene)-2-oxoindoline-5-sulfonyl chloride |

Multi-component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The oxindole scaffold, particularly in its oxidized isatin (B1672199) form, is a common participant in several MCRs, such as the Ugi and Passerini reactions. nih.govwikipedia.org

The Ugi reaction is a four-component reaction between a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.govrsc.org While this compound itself is not a ketone, it can be readily oxidized to the corresponding isatin derivative, which can then participate in the Ugi reaction. This approach provides a pathway to highly functionalized 3-amino-3-carboxamido-2-oxoindoline derivatives.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgrsc.org Similar to the Ugi reaction, the isatin derivative of this compound can serve as the carbonyl component, leading to the formation of 3-acyloxy-3-carboxamido-2-oxoindoline derivatives. rsc.orgrsc.org These MCRs offer an efficient means to generate diverse libraries of complex molecules based on the 6-chloro-2-oxoindoline core structure.

| Reaction Type | Components | Key Product Feature |

|---|---|---|

| Ugi Reaction | 6-Chloro-2,3-dioxoindoline-5-sulfonyl chloride, an amine, a carboxylic acid, an isocyanide | 3-Amino-3-carboxamido-2-oxoindoline |

| Passerini Reaction | 6-Chloro-2,3-dioxoindoline-5-sulfonyl chloride, a carboxylic acid, an isocyanide | 3-Acyloxy-3-carboxamido-2-oxoindoline |

Reductive Transformations: Conversion to Sulfinate Salts

The sulfonyl chloride functional group in this compound can be selectively reduced to a sulfinate salt. This transformation is valuable as sulfinate salts are versatile intermediates in organic synthesis, serving as precursors for the formation of sulfones, sulfonamides, and other sulfur-containing compounds.

The reduction of aryl sulfonyl chlorides to their corresponding sulfinate salts is commonly achieved using mild reducing agents. nih.govresearchgate.net A widely used method involves the treatment of the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. nih.govgoogle.com Other reducing agents, such as zinc dust in the presence of sodium carbonate, have also been successfully employed for this transformation. nih.gov The resulting sulfinate salt of 6-chloro-2-oxoindoline can then be used in a variety of subsequent coupling reactions, further expanding the synthetic utility of the parent molecule.

| Reducing Agent | Additives/Solvent | Product |

|---|---|---|

| Sodium sulfite (Na₂SO₃) | Sodium bicarbonate / Water | Sodium 6-chloro-2-oxoindoline-5-sulfinate |

| Zinc dust | Sodium carbonate / Water | Sodium 6-chloro-2-oxoindoline-5-sulfinate |

| Sodium hydrogensulfite (NaHSO₃) | Water | Sodium 6-chloro-2-oxoindoline-5-sulfinate |

Biological Activities and Biochemical Mechanisms of Action of 6 Chloro 2 Oxoindoline 5 Sulfonyl Chloride Derivatives

Kinase Inhibitory Potency and Selectivity

The 6-chloro-2-oxoindoline-5-sulfonyl chloride core structure has proven to be a versatile starting point for the synthesis of a range of kinase inhibitors. These derivatives have demonstrated significant potency and, in many cases, high selectivity for their target kinases, which are crucial for the development of effective therapeutic agents with minimal off-target effects.

Bruton's Tyrosine Kinase (BTK) Modulation

Derivatives of this compound have been extensively investigated as modulators of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.

A series of novel oxindole (B195798) sulfonamide derivatives, synthesized from this compound, have demonstrated potent inhibitory effects against BTK. For instance, compounds identified as PID-4, PID-6, and PID-19 exhibited significant cytotoxic activity against the BTK-positive Burkitt's lymphoma cell line, RAMOS, with IC50 values of 2.29 ± 0.52 μM, 9.37 ± 2.47 μM, and 2.64 ± 0.88 μM, respectively. chemrxiv.orgnih.gov These compounds showed selective inhibition of these B-cell lymphoma cells with no significant cytotoxicity in non-BTK expressing cancer and non-cancerous cell lines. chemrxiv.orgnih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PID-4 | RAMOS | 2.29 ± 0.52 |

| PID-6 | RAMOS | 9.37 ± 2.47 |

| PID-19 | RAMOS | 2.64 ± 0.88 |

The primary mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate (B84403) group to the substrate. Molecular docking studies of oxindole-based BTK inhibitors derived from this compound suggest that these compounds interact with the active site of the BTK kinase domain. These interactions are critical for their inhibitory activity and selectivity. While the predominant mode of interaction appears to be within the active site, the potential for allosteric modulation by these derivatives remains an area for further investigation.

Inhibition of BTK by these oxindole sulfonamide derivatives has been shown to effectively modulate downstream B-cell signaling pathways. The compound PID-4, for example, has demonstrated promising activity in inhibiting BTK and its downstream signaling cascades. chemrxiv.orgnih.gov This disruption of signaling ultimately interferes with the cellular processes that rely on BTK activity, such as cell proliferation and survival.

Furthermore, the induction of apoptosis is a key consequence of BTK inhibition in B-cell malignancies. Studies have shown that oxindole derivatives can trigger apoptotic pathways in cancer cells. For instance, an oxindole-based compound, in combination with another agent, was found to upregulate the pro-apoptotic protein BAD, an antagonist of the anti-apoptotic protein BCL-2. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins promotes programmed cell death. The cytotoxic effects of sulfonamide derivatives in acute leukemia cells have also been linked to the induction of both intrinsic and extrinsic apoptotic pathways. ualberta.ca

Receptor Tyrosine Kinase (RTK) Inhibition

In addition to their effects on BTK, derivatives of 2-oxoindoline-5-sulfonyl chloride have been explored for their potential to inhibit various receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis and growth.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. While specific IC50 values for direct derivatives of this compound against VEGFR-2 are not extensively reported in the available literature, the broader class of sulfonamide-containing compounds has shown significant promise as VEGFR-2 inhibitors. mdpi.com These compounds typically work by competing with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events that lead to endothelial cell proliferation and migration.

Similarly, Platelet-Derived Growth Factor Receptor β (PDGFRβ) is another important RTK involved in tumor growth and angiogenesis. The mechanism of action for inhibitors targeting PDGFRβ also generally involves blocking the ATP-binding site. Although specific data for this compound derivatives is limited, the oxoindoline scaffold is a known pharmacophore for PDGFRβ inhibitors.

The MET proto-oncogene, receptor tyrosine kinase (Met), is another attractive target in cancer therapy. Aberrant Met signaling can drive tumor growth, invasion, and metastasis. A series of 2-oxoindoline derivatives have been investigated as c-MET inhibitors. nih.gov For example, certain N-substituted-2-oxoindoline benzoylhydrazines, which share the core oxoindoline structure, have shown inhibitory activity against c-MET. nih.gov The mechanism of inhibition involves binding to the kinase domain of Met, which prevents its autophosphorylation and activation, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

Inhibition of Other Protein Kinases (e.g., PDK1/Akt pathway)

The 3'-phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and tumorigenesis. nih.gov The activation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. While direct studies on this compound derivatives are limited, related indolone structures have been investigated as dual inhibitors of the RAF-MEK-ERK and PI3K-PDK1-AKT pathways. nih.gov

Research into dual-pathway inhibitors has led to the design and synthesis of 3-substituted-5-(phenylamino) indolone derivatives. nih.gov These compounds were developed by merging the structural scaffolds of a MEK1 inhibitor and a PDK1 inhibitor. One of the lead compounds from this series, a 3-hydroxy-5-(phenylamino) indolone derivative, demonstrated potent antitumor activity in A549 lung cancer cells with an IC50 value of 1.8 ± 0.8 µM. nih.gov Mechanistic studies revealed that this compound significantly blocked the phosphorylation of both ERK and AKT, confirming its dual-pathway inhibitory action. nih.gov This provides a strong rationale for exploring this compound derivatives for similar dual inhibitory activities.

Enzyme Inhibition Profiles

The versatility of the sulfonamide group allows for the targeting of a wide range of enzymes, including those of viral, bacterial, and metabolic origin.

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, including influenza and coronaviruses. tcichemicals.comnih.gov It is a prime target for the development of antiviral drugs. While specific inhibitors based on the this compound scaffold have not been extensively reported, the broader class of sulfonamides has shown antiviral properties. researchgate.net

Similarly, the SARS-CoV 3C-like protease (3CLpro) is essential for the life cycle of coronaviruses, including SARS-CoV-2, by processing viral polyproteins. nih.gov The development of inhibitors for this enzyme is a major focus of COVID-19 research. Thiazolidine-4-one derivatives, for instance, have been identified as SARS-CoV-2 Mpro inhibitors. mdpi.com Given the structural diversity achievable with the this compound core, it represents a potential starting point for the design of novel 3CLpro inhibitors.

Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the mycobacterial cell wall. nih.gov It is a validated target for the development of new anti-tuberculosis drugs. Benzothiazinones are a class of potent DprE1 inhibitors that act as suicide inhibitors by covalently modifying a cysteine residue in the active site. semanticscholar.org Although not direct derivatives, the search for novel DprE1 inhibitors has led to the exploration of various chemical scaffolds. The this compound framework could be utilized to generate new classes of DprE1 inhibitors.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). oatext.com Inhibition of DPP-IV is an established therapeutic strategy for the management of type 2 diabetes. nih.gov A variety of DPP-IV inhibitors have been developed, many of which feature a central scaffold that interacts with the enzyme's active site. oatext.com The this compound core offers a versatile platform for the design of novel, potent, and selective DPP-IV inhibitors.

Mechanisms of Cell Signaling Pathway Disruption

Derivatives of 2-oxindole have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. nih.govresearchgate.net The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

A novel series of 2-oxindoline hydrazones and related compounds were synthesized and evaluated for their anticancer activity against the MCF7 breast cancer cell line. nih.gov Several of these compounds exhibited potent growth inhibition, with IC50 values in the low micromolar range. For instance, compounds 6g and 9d showed IC50 values of 13.8 ± 0.7 µM and 4.9 ± 0.2 µM, respectively, which are comparable to or better than the standard drug staurosporine (B1682477) (IC50 = 14.5 ± 0.7 µM). nih.gov Cell cycle analysis revealed that these compounds induced cell cycle arrest at different phases, and they were also shown to induce apoptosis. nih.gov

Furthermore, indoline-5-sulfonamide (B1311495) derivatives have been investigated for their anti-proliferative activity. nih.govnih.gov In one study, a series of 1-acylated indoline-5-sulfonamides were tested against the MCF7 breast cancer cell line. Compound 4f from this series was found to suppress the growth of MCF7 cells with an IC50 of 12.9 µM under hypoxic conditions. nih.govnih.gov

The anti-proliferative activities of some 2-oxindoline derivatives are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| 6c | MCF7 | 14.0 ± 0.7 |

| 6d | MCF7 | 15.6 ± 0.7 |

| 6g | MCF7 | 13.8 ± 0.7 |

| 9d | MCF7 | 4.9 ± 0.2 |

| 10a | MCF7 | 6.0 ± 0.3 |

| 10b | MCF7 | 10.8 ± 0.5 |

| Staurosporine | MCF7 | 14.5 ± 0.7 |

| 4f | MCF7 (hypoxia) | 12.9 |

Data sourced from multiple studies. nih.govnih.govnih.gov

These findings underscore the potential of the this compound scaffold as a promising starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases and metabolic disorders. Further research is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their therapeutic potential.

Angiogenesis Inhibition through Target Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. A key strategy in cancer therapy is to inhibit this process, thereby cutting off the tumor's supply of nutrients and oxygen. The indolin-2-one core structure is a well-established pharmacophore in the design of anti-angiogenic agents, primarily due to its ability to target and inhibit various receptor tyrosine kinases (RTKs) that play a pivotal role in signaling pathways driving angiogenesis.

The most prominent target for indolin-2-one-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2. Overexpression of VEGFR-2 is common in many cancers and is a primary mediator of angiogenic signaling. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that lead to endothelial cell proliferation, migration, and survival—all essential steps in the formation of new blood vessels.

Derivatives of the indolin-2-one scaffold are typically designed to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain of VEGFR-2, preventing the transfer of a phosphate group to tyrosine residues and thereby blocking the activation of the receptor. This inhibition of VEGFR-2 signaling effectively halts the pro-angiogenic cascade.

While no specific derivatives of this compound have been reported as angiogenesis inhibitors, the presence of the sulfonyl chloride group at the 5-position offers a reactive site for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides are a well-known class of compounds in medicinal chemistry and have been incorporated into various kinase inhibitors. The sulfonamide moiety can form crucial hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, enhancing the binding affinity and inhibitory potency of the molecule.

Furthermore, the chloro-substitution at the 6-position of the indolin-2-one ring could influence the electronic properties and conformation of the molecule, potentially impacting its interaction with the target kinase. The development of novel indolin-2-one derivatives often involves modifying substituents on the core structure to optimize potency, selectivity, and pharmacokinetic properties.

In addition to VEGFR, other RTKs involved in angiogenesis, such as Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs), are also targeted by some indolin-2-one derivatives. Multi-targeted kinase inhibitors can offer a broader anti-angiogenic effect by simultaneously blocking multiple signaling pathways that contribute to tumor neovascularization. For instance, a study on novel 5-sulfonyl-indolin-2-ones, though not derived from the 6-chloro variant, identified compounds with inhibitory activity against FGFR2 and the ability to inhibit the tube formation of human umbilical vein endothelial cells (HUVECs).

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Substituent Effects on Biological Activity and Target Selectivity

The biological activity of derivatives from the 6-chloro-2-oxoindoline-5-sulfonamide scaffold is highly sensitive to the nature and position of its substituents. The chlorine atom at the C6 position and the sulfonamide group at the C5 position are critical determinants of the molecule's pharmacological profile.

The 6-chloro substituent often enhances binding affinity. Previous SAR studies on related scaffolds, such as 1-phenylbenzazepines, indicate that the presence of a 6-chloro group can significantly boost affinity for the target receptor. cuny.edumdpi.com This enhancement can be attributed to favorable hydrophobic or halogen-bonding interactions within the target's binding pocket. Furthermore, the electron-withdrawing nature of chlorine modifies the electronic landscape of the aromatic ring, which can influence key binding interactions. In a study on oxindole-based inhibitors for AMP-activated protein kinase (AMPK), a 6-fluoro analog showed modestly improved activity, though larger alkyl substituents at this position were poorly tolerated, suggesting a finely tuned spatial and electronic requirement in this region of the binding site. nih.gov

The 5-sulfonamide group is a crucial functional moiety that serves multiple roles. It is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in an enzyme's active site. nih.govnih.gov This interaction is a key binding motif for inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.govnih.gov The nitrogen atom of the sulfonamide provides a convenient point for chemical modification, allowing for the introduction of various substituents. These substituents can be designed to probe different regions of the binding pocket, thereby influencing both potency and selectivity. For instance, in the development of novel Bruton's tyrosine kinase (BTK) inhibitors, the oxindole (B195798) sulfonamide scaffold demonstrated notable selective cytotoxicity against specific lymphoma cells. acs.org

| Compound | Oxindole C5-Substituent | Oxindole C6-Substituent | Target Kinase | Inhibitory Potency (IC₅₀, nM) | Reference |

|---|---|---|---|---|---|

| Sunitinib analog | -F | -H | AMPKα2 | 101 ± 13.9 | nih.gov |

| Analog 55 | -F | -F | AMPKα2 | 49.4 ± 22.1 | nih.gov |

| Analog 58 | -F | -CH₃ | AMPKα2 | >1000 | nih.gov |

| Analog 60 | -F | -CH(CH₃)₂ | AMPKα2 | >1000 | nih.gov |

This table illustrates how modifying substituents at the C6 position of a 5-fluoro-oxindole core affects inhibitory potency against the AMPKα2 kinase. A 6-fluoro substitution improves activity compared to the unsubstituted analog, while bulkier alkyl groups diminish it significantly.

Design Strategies for Enhanced Target Affinity and Potency

Rational drug design transforms SAR insights into potent and selective inhibitors. For the 6-chloro-2-oxoindoline-5-sulfonamide scaffold, strategies primarily focus on optimizing interactions within the adenosine (B11128) triphosphate (ATP) binding site of protein kinases, which are common targets for this class of compounds. mdpi.com

Computational methods such as Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are indispensable tools. nih.gov These methods allow researchers to build predictive models that correlate the structural features of the compounds with their biological activity. researchgate.net By simulating how different derivatives bind to a kinase's active site, chemists can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. nih.gov

A key strategy involves molecular hybridization, where pharmacophoric elements from different known inhibitors are combined into a single molecule. sci-hub.se For the oxindole scaffold, this often involves modifying the substituent attached to the 5-sulfonamide group or adding groups to the C3 position of the oxindole ring. These modifications are designed to exploit specific sub-pockets within the kinase active site. For example, inhibitors are often classified based on how they interact with the DFG (Asp-Phe-Gly) motif of the kinase activation loop. Type I inhibitors bind to the "DFG-in" (active) conformation, while Type II inhibitors bind to the "DFG-out" (inactive) conformation, often accessing an adjacent hydrophobic pocket. researchgate.netrsc.org The design of substituents on the 6-chloro-2-oxoindoline-5-sulfonamide scaffold can be tailored to favor one binding mode over another, thereby engineering selectivity for specific kinases.

Stereochemical Influence on Pharmacological Profiles of Derivatives

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a paramount role in determining the pharmacological profile of drugs. For the oxindole scaffold, the C3 position is a critical site for introducing stereochemical complexity. rsc.org The absolute configuration of substituents at this stereocenter can have a substantial impact on the bioactivity of the resulting compounds. rsc.org

A prominent strategy for exploring this is the synthesis of spirooxindoles, where the C3 carbon of the oxindole becomes a spirocenter, shared by both the oxindole ring and a newly introduced ring system. researchgate.netrsc.org This creates a rigid, three-dimensional structure that can orient substituents in a highly precise manner within a biological target's binding site. The development of stereoselective synthetic methods, such as one-pot multicomponent [3+2] cycloaddition reactions, allows for the controlled creation of these complex chiral structures. nih.gov

The resulting enantiomers (non-superimposable mirror-image isomers) often exhibit vastly different biological activities. One enantiomer may fit perfectly into the binding site, leading to high potency, while the other may bind weakly or not at all. This stereoselectivity is a critical consideration in drug development, as it can be the difference between a potent therapeutic agent and an inactive compound. The stereoselective synthesis of diverse and complex spirooxindoles is therefore a major focus of research, providing access to novel chemical entities for drug discovery programs. nih.gov

Identification of Key Pharmacophoric Elements within the Oxindoline Sulfonyl Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives of 6-chloro-2-oxoindoline-5-sulfonamide, several key pharmacophoric elements work in concert to achieve potent kinase inhibition.

The 2-Oxindole Core: This is the foundational pharmacophore. The lactam ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement mimics the adenine (B156593) ring of ATP and allows the molecule to form two or three critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, effectively anchoring the inhibitor. mdpi.comsci-hub.se

The C5-Sulfonamide Group: This group acts as an additional, crucial interaction point. The sulfonamide itself can form hydrogen bonds with amino acid residues. acs.org Furthermore, the nitrogen atom serves as an attachment point for other chemical groups that can extend into and interact with different regions of the ATP pocket, enhancing both affinity and selectivity. acs.org

The C3-Substituent: While the core scaffold anchors the molecule in the hinge region, the substituent at the C3-position typically projects out towards the solvent-exposed region of the active site. This position is crucial for fine-tuning selectivity. By varying the size, shape, and chemical nature of the C3-substituent, it is possible to avoid clashes with off-target kinases or to form favorable interactions with residues unique to the target kinase. rmit.edu.vn

Together, these elements create a highly effective and tunable scaffold for the development of targeted kinase inhibitors.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities

Derivatives of the oxoindoline scaffold have been the subject of numerous molecular docking studies, often targeting protein kinases due to their relevance in cancer and inflammatory diseases. While specific docking studies for 6-Chloro-2-oxoindoline-5-sulfonyl chloride are not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight. For instance, docking studies of similar sulfonamide-containing heterocyclic compounds against kinases like Phosphoinositide 3-kinase (PI3K) have been performed. nih.gov These studies typically reveal that the ligand settles into the ATP-binding pocket of the kinase.

The predicted binding affinity, often expressed as a docking score in kcal/mol, is a key output of these simulations. For example, in a study of novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety, the best docking score against PI3K was -27.1666 kcal/mol. nih.gov It is important to note that the binding affinity is influenced by various factors, including the shape complementarity between the ligand and the binding site, as well as the intermolecular interactions formed.

| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Chloroquinoline-benzenesulfonamide | PI3K | -27.1666 | nih.gov |

| Imidazopyridine | B-Raf kinase | -9.74 (C_score) | nih.gov |

| Quinazoline-2,4,6-triamine | EGFR-TK | -9.8 | nih.gov |

Analysis of Critical Residue Interactions within Binding Pockets

The stability of a ligand-protein complex is largely determined by the network of interactions between the ligand and the amino acid residues of the protein's binding pocket. Molecular docking simulations provide detailed information about these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For sulfonamide-based inhibitors, the sulfonyl group often acts as a hydrogen bond acceptor. In studies of related compounds, key interactions with residues in the kinase hinge region are frequently observed. For example, in the docking of chloroquinoline derivatives into the active site of PI3K, hydrogen bonds were observed with residues such as Val 882, Tyr 867, and Asp 864. nih.gov Similarly, for imidazopyridine inhibitors of B-Raf kinase, hydrogen bonds with residues like Cys 532 and Asp 594 were found to be crucial for binding. nih.gov These interactions anchor the ligand in the active site and contribute significantly to the binding affinity.

| Compound Scaffold | Target Protein | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Chloroquinoline-benzenesulfonamide | PI3K | Val 882, Tyr 867, Asp 864 | Hydrogen Bond | nih.gov |

| Imidazopyridine | B-Raf kinase | Cys 532, Asp 594 | Hydrogen Bond | nih.gov |

| Quinazoline-2,4,6-triamine | EGFR-TK | Met 793, Asp 855 | Hydrogen Bond | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations provide insights into the stability and dynamics of the complex, offering a more dynamic picture than the static view provided by molecular docking.

Assessment of Ligand-Target Complex Stability and Dynamics

The stability of the ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the binding site.

In simulations of related kinase inhibitors, the RMSD of the protein-ligand complex is often analyzed to confirm the stability of the docked pose. nih.gov For example, a 100 ns MD simulation of a quinazoline (B50416) derivative bound to EGFR-TK showed that the complex reached equilibrium and remained stable throughout the simulation. nih.gov The analysis of the root-mean-square fluctuation (RMSF) of individual residues can also highlight flexible regions of the protein and how ligand binding might affect this flexibility.

Conformational Analysis of Binding Pockets and Ligands

MD simulations allow for the exploration of the conformational landscape of both the ligand and the protein's binding pocket. This is crucial as both molecules are flexible and can adopt different conformations upon binding. The simulations can reveal subtle changes in the shape of the binding pocket induced by the ligand, a phenomenon known as "induced fit."

Furthermore, the conformational flexibility of the ligand itself can be assessed. By analyzing the trajectory of the simulation, researchers can identify the most populated conformations of the ligand when bound to the target. This information can be valuable for understanding the bioactive conformation and for designing new analogs with improved binding properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations can be used to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A study on the closely related compound, 6-Chloro-2-oxindole, utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to optimize the molecular structure. nih.gov The calculations revealed that the molecule is nearly planar. nih.gov Such calculations for this compound would provide valuable information about its three-dimensional structure and the distribution of electron density.

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For a sulfonamide-Schiff base derivative, DFT calculations were used to determine these frontier molecular orbitals, providing insights into its reactivity. nih.gov These quantum chemical methods are instrumental in understanding the intrinsic electronic properties of this compound, which ultimately govern its chemical behavior and potential biological activity.

| Compound/Derivative | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 6-Chloro-2-oxindole | DFT (B3LYP/6-31G(d,p)) | Optimized molecular structure, nearly planar geometry. | nih.gov |

| Sulfonamide-Schiff base | DFT (B3LYP/6−311G+(d,p)) | Optimized molecular structure, frontier molecular orbital analysis. | nih.gov |

Electronic Structure Analysis (e.g., DFT for Reactivity Prediction)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can elucidate a molecule's properties and predict its chemical reactivity. For this compound, DFT calculations are crucial for understanding how its specific arrangement of atoms and functional groups dictates its behavior in chemical reactions.

The analysis typically focuses on several key descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For this compound, the highly electron-withdrawing sulfonyl chloride group, along with the chlorine atom on the indole (B1671886) ring, significantly lowers the energy of the LUMO. This makes the sulfur atom a potent electrophilic site, highly susceptible to attack by nucleophiles such as amines or alcohols. DFT studies on similar substituted oxindoles have shown that the positions of electron-withdrawing and donating groups directly impact the HOMO-LUMO energy gap, which is a determinant of molecular stability and reactivity. bohrium.comsemanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP surface would show a strong positive potential (electron-poor region) around the sulfonyl sulfur atom, confirming it as the primary site for nucleophilic attack. Conversely, negative potential (electron-rich regions) would be concentrated around the oxygen atoms of the sulfonyl and carbonyl groups, which are sites for electrophilic or hydrogen-bonding interactions.

Global Reactivity Descriptors: DFT calculations can quantify reactivity through parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). nih.gov A high electrophilicity index for this compound would computationally confirm its character as a strong electrophile, a key feature for its synthetic utility in creating sulfonamide derivatives.

The table below illustrates the type of data that can be generated from a DFT analysis for a molecule like this compound, based on findings for related heterocyclic compounds.

| Calculated Property | Significance for Reactivity Prediction |

| EHOMO (eV) | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons; a higher value indicates greater electrophilicity. |

| Chemical Hardness (η) | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

This table is illustrative. The values are representative of what a DFT calculation would yield.

Energetic Landscape of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the energetic landscape of a chemical transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. For this compound, a primary reaction of interest is its sulfonylation of a nucleophile, such as an amine, to form a sulfonamide.

DFT calculations can model this entire reaction pathway:

Reactant Complex Formation: Initially, the amine nucleophile and this compound form a non-covalent complex.

Transition State (TS): As the reaction proceeds, a transition state is reached where the new sulfur-nitrogen bond is partially formed and the sulfur-chlorine bond is partially broken. Locating this TS and calculating its energy is critical, as the energy of the TS determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. Computational studies on related oxindole (B195798) cyclization reactions have successfully used DFT to calculate the activation Gibbs free energy, demonstrating the feasibility of this approach. researchgate.net

Intermediate Formation: The reaction may proceed through one or more intermediates.

Product Formation: Finally, the stable sulfonamide product is formed along with the chloride leaving group.

By mapping these points, a reaction coordinate diagram can be constructed, providing a visual representation of the energetic changes throughout the reaction. These studies can also clarify the role of catalysts or solvents in the reaction by showing how they stabilize or destabilize transition states and intermediates. For instance, DFT studies have shown that acid assistance can significantly lower the activation energy in oxindole cyclization pathways. researchgate.net

| Reaction Coordinate Point | Description | Calculated Energetic Parameter |

| Reactants | This compound + Nucleophile (e.g., Amine) | Relative Energy (set to 0) |

| Transition State 1 (TS1) | Highest energy point for S-N bond formation and S-Cl bond cleavage. | Activation Energy (ΔG‡) |

| Intermediate | A transient species formed after the transition state. | Relative Energy of Intermediate |

| Products | 2-oxoindoline-5-sulfonamide (B23527) + HCl | Overall Reaction Energy (ΔGrxn) |

This table provides a conceptual framework for the energetic analysis of a typical reaction involving the title compound.

Free Energy Perturbation (FEP) for Relative Binding Free Energy Calculations

Once this compound is used to synthesize a library of derivatives, such as 2-oxoindoline-5-sulfonamides, computational methods can be employed to predict their biological activity. Many such sulfonamides derived from the oxindole scaffold have been investigated as potent enzyme inhibitors, for example, against Bruton's tyrosine kinase (BTK) or carbonic anhydrases. acs.orgnih.govresearchgate.net

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy (ΔΔG) between two similar ligands (Ligand A and Ligand B) binding to a common protein target. numberanalytics.comvu.nl The method relies on a thermodynamic cycle that connects the binding energies of the two ligands through a non-physical, "alchemical" transformation of Ligand A into Ligand B, both in the solvent and when bound to the protein.

The process involves extensive molecular dynamics (MD) simulations to sample the conformational space of the system. The key advantage of FEP is its potential to achieve high accuracy (often within 1 kcal/mol of experimental values), making it a valuable tool in lead optimization during drug discovery. nih.gov

For a series of 2-oxoindoline-5-sulfonamide inhibitors, FEP could be used to predict how small chemical modifications would affect their binding affinity. For example, one could calculate the change in binding free energy when a hydrogen atom on a phenyl ring is replaced with a fluorine atom. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved potency.

| Ligand Perturbation | Protein Target | Predicted ΔΔG (kcal/mol) | Interpretation |

| Ligand A → Ligand B | Bruton's Tyrosine Kinase | -1.2 | Ligand B is predicted to bind more tightly than Ligand A. |

| Ligand A → Ligand C | Bruton's Tyrosine Kinase | +0.8 | Ligand C is predicted to bind more weakly than Ligand A. |

| Ligand A → Ligand D | Carbonic Anhydrase IX | -0.5 | Ligand D is predicted to have a slightly better binding affinity than Ligand A. |

This table presents hypothetical FEP results for optimizing a lead compound derived from this compound, illustrating its application in drug design.

By combining electronic structure analysis to understand intrinsic reactivity with methods like FEP to predict biological interactions, computational chemistry provides a comprehensive, multi-scale understanding of this compound and its derivatives.

Lack of Specific Research Data Precludes Article Generation on "this compound" Target Identification

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research applying the requested target identification and deconvolution methodologies to bioactive derivatives of the chemical compound “this compound.” Consequently, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline with detailed research findings and data tables is not possible at this time.

The specified methodologies, including chemical probe-based approaches (affinity chromatography, activity-based protein profiling, photoaffinity labeling), label-free methods for target engagement (thermal shift assays), and indirect methods for pathway and target inference (resistance screening), are all established and powerful techniques in the field of chemical biology for elucidating the mechanisms of action of bioactive compounds. General principles and protocols for these methods are well-documented.

However, the core requirement of the requested article is to focus solely on the application of these techniques to derivatives of "this compound." The extensive search did not yield any specific studies, data, or detailed findings where this particular compound or its close analogs have been utilized in the context of:

Affinity Chromatography (Pull-down Assays): No literature was found describing the synthesis of a biotinylated or otherwise tagged probe derived from this compound for use in pull-down assays to identify its protein targets.

Activity-Based Protein Profiling (ABPP): While the broader class of oxindole compounds is known to include kinase inhibitors, no specific ABPP probes derived from this compound or their use in profiling enzyme activities have been reported.